3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, and a methyl group attached to a furochromene core
Properties
Molecular Formula |
C22H19BrO3 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-butyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H19BrO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3 |
InChI Key |
LNOMTSQDNZRXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe final step often involves cyclization to form the furochromene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Scientific Research Applications
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furochromene core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares the bromophenyl group but differs in the core structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a pyrazoline core
Uniqueness
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and the furochromene core.
Biological Activity
The compound 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic molecule belonging to the class of furochromenes. Its unique structure, characterized by a furochromene core with various substituents, has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Details:
- Molecular Formula: C22H19BrO3
- Molar Mass: 411.29 g/mol
- CAS Number: 858748-59-1
These properties indicate that the compound is relatively large and complex, which may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on structurally related furochromenes have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
The primary mechanisms by which these compounds exert their anticancer effects include:
- Induction of G2/M Phase Arrest: The compound has been shown to cause cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and proliferating.
- Apoptosis Induction: Certain derivatives have been observed to trigger programmed cell death in cancer cells, contributing to their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like This compound . Key observations include:
- Substituent Effects: The presence of bromine and butyl groups significantly influences the biological activity. For example, modifications at the 4-position of the phenyl ring enhance potency against cancer cells.
- Core Structure Importance: The furochromene core is essential for maintaining biological activity; alterations that disrupt this structure typically result in diminished efficacy.
Case Studies
-
Cell Line Studies:
In vitro studies using human cancer cell lines such as A549 (lung cancer) and K562 (leukemia) have shown that derivatives of this compound exhibit low micromolar activity against these cells. Specifically, one study reported that modifications leading to increased hydrophobicity improved cellular uptake and cytotoxicity. -
Animal Models:
Preclinical evaluations in animal models have suggested that these compounds can effectively reduce tumor growth when administered at therapeutic doses. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics.
Comparative Table of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Antiproliferative | 5 |
| Compound B | Structure B | Apoptosis Induction | 10 |
| This compound | Target Compound | G2/M Arrest | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
